(3,6-Dichloro-1-benzothiophen-2-yl)(piperidin-1-yl)methanone
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Overview
Description
(3,6-Dichloro-1-benzothiophen-2-yl)(piperidin-1-yl)methanone is a synthetic organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene ring substituted with chlorine atoms at positions 3 and 6, and a piperidinyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dichloro-1-benzothiophen-2-yl)(piperidin-1-yl)methanone typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-chlorobenzaldehyde and thiourea, under acidic conditions.
Chlorination: The benzothiophene ring is then chlorinated at positions 3 and 6 using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidinyl Group: The chlorinated benzothiophene is reacted with piperidine in the presence of a base, such as sodium hydride, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors and automated synthesis equipment, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,6-Dichloro-1-benzothiophen-2-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorine atoms on the benzothiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzothiophene derivatives.
Substitution: Substituted benzothiophene derivatives with various functional groups.
Scientific Research Applications
(3,6-Dichloro-1-benzothiophen-2-yl)(piperidin-1-yl)methanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3,6-Dichloro-1-benzothiophen-2-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3,6-Dichloro-1-benzothiophen-2-yl)(morpholin-4-yl)methanone: Similar structure with a morpholine ring instead of a piperidine ring.
(3,6-Dichloro-1-benzothiophen-2-yl)(pyrrolidin-1-yl)methanone: Similar structure with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
(3,6-Dichloro-1-benzothiophen-2-yl)(piperidin-1-yl)methanone is unique due to the presence of the piperidine ring, which may confer distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C14H13Cl2NOS |
---|---|
Molecular Weight |
314.2 g/mol |
IUPAC Name |
(3,6-dichloro-1-benzothiophen-2-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C14H13Cl2NOS/c15-9-4-5-10-11(8-9)19-13(12(10)16)14(18)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7H2 |
InChI Key |
ZVFAVILZFVDHFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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